molecular formula C7H8N2O2S B1440279 N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide CAS No. 1197699-96-9

N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide

Cat. No. B1440279
CAS RN: 1197699-96-9
M. Wt: 184.22 g/mol
InChI Key: YIVBMSNATMNISG-UHFFFAOYSA-N
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Description

N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide (NMFTA) is a heterocyclic compound that has been studied for its potential use in a variety of scientific research applications. NMFTA has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study its mechanism of action, and to explore the potential therapeutic benefits of its use. In

Scientific Research Applications

Proteomics Research

N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a reagent in the identification and quantification of proteins, aiding in the understanding of their role in complex biological systems .

Therapeutic Applications

The compound’s structural features, such as the thiazole ring, make it a candidate for drug design and discovery. It may serve as a scaffold in the development of new therapeutic agents, particularly those targeting diseases where protein misfolding is implicated.

Environmental Monitoring

Due to its specific chemical interactions, this compound can be used in environmental monitoring. It may react with pollutants or toxins in the environment, allowing for the development of assays that can detect harmful substances with high sensitivity.

Chemical Synthesis

In synthetic chemistry, N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide can be a precursor or an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for constructing diverse chemical libraries.

Material Science

This compound may have applications in material science, particularly in the creation of novel materials with specific properties. For example, it could be used to synthesize polymers or coatings with unique thermal or electrical characteristics.

Biochemical Assays

Researchers can use this compound in biochemical assays to study enzyme kinetics or substrate specificity. Its structure allows it to interact with a wide range of enzymes, making it a versatile tool in enzymology .

Agricultural Chemistry

In agriculture, compounds like N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide can be investigated for their potential as growth promoters or pesticides. Their effects on plant physiology and pest behavior are areas of active research.

Analytical Chemistry

Analytical chemists may employ this compound as a standard or a reagent in chromatography, mass spectrometry, or spectroscopy. Its well-defined structure and properties facilitate the accurate measurement and analysis of complex mixtures.

properties

IUPAC Name

N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c1-5(11)9(2)7-8-6(3-10)4-12-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVBMSNATMNISG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=NC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-formyl-1,3-thiazol-2-yl)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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